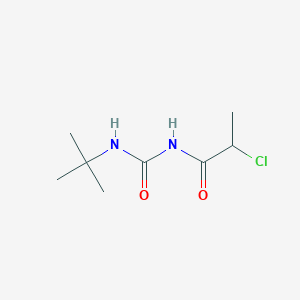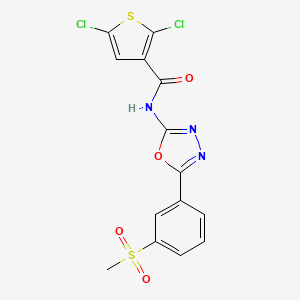
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The chloromethyl and ethyl carboxylate groups suggest that this compound could be used as an intermediate in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For instance, ethers can be synthesized through the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .Scientific Research Applications
Chemical Reactions and Pathways
Ring Expansion and Nucleophilic Substitution : Ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes ring expansion and nucleophilic substitution when reacted with thiophenolates, leading to the formation of ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and/or ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Fesenko et al., 2010).
Base-Promoted Cascade Transformation : In the presence of strong bases, this compound transforms into novel tricyclic compounds, demonstrating its versatility in organic synthesis (Shutalev et al., 2008).
Physical and Chemical Properties
Density, Viscosity, and Ultrasonic Properties : Studies have measured the density, viscosity, and ultrasonic velocity of this compound in ethanolic solutions, providing insight into its molecular interactions in these solutions (Bajaj & Tekade, 2014).
Spectral Analysis : Spectral analysis including FT-IR, FT-Raman, NMR, and UV-Vis spectra of this compound has been conducted for understanding its molecular structure and behavior (Shakila & Saleem, 2018).
Thermodynamic Properties : The combustion energies, enthalpies of combustion and formation, and other thermodynamic properties of various esters including this compound have been studied, providing valuable data for chemical engineering and material science applications (Klachko et al., 2020).
Crystal Structures : X-ray diffraction studies have been conducted to determine the crystal structures of this compound, contributing to a deeper understanding of its physical and chemical characteristics (Kurbanova et al., 2009).
Molecular Structure and Conformational Analysis : Quantum chemical calculations and X-ray crystal structure analysis have been used to understand the structural and electronic characteristics of this compound derivatives (Memarian et al., 2013).
Applications in Synthesis and Evaluation
Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives with potential applications in pharmaceuticals, showcasing its role as a versatile building block in organic chemistry (Shafiq et al., 2020).
Antimicrobial and Anticancer Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer potential, indicating its potential use in developing new therapeutic agents (Sharma et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(chloromethyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h6H,3-4H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXYTDACAVHJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

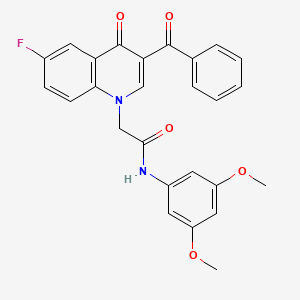
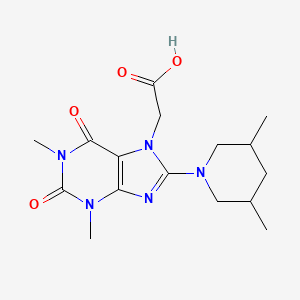
![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
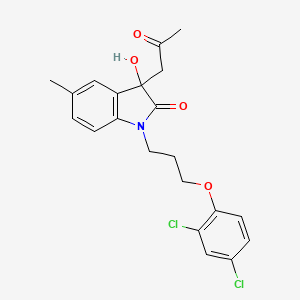
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
